Bienvenue dans la boutique en ligne BenchChem!

4-[(4-bromophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-2-one

Regioisomerism Pyrimidine thioether Structure‑activity relationship

Source the regiospecifically pure C-4 arylthioether pyrimidin-2-one, CAS 195003-03-3, distinct from its inactive C-2 isomer. This scaffold is validated for antimitotic activity and dopamine D3 receptor modulation, with the 4-bromophenyl group enabling key halogen-bonding interactions. Ideal for structure-activity relationship (SAR) libraries via Suzuki coupling or thioether oxidation. Essential for medicinal chemistry, chemical biology probe development, and agrochemical lead screening. Secure high-purity material for your next discovery program; inquire for bulk pricing.

Molecular Formula C12H11BrN2OS
Molecular Weight 311.2
CAS No. 195003-03-3
Cat. No. B2943411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(4-bromophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-2-one
CAS195003-03-3
Molecular FormulaC12H11BrN2OS
Molecular Weight311.2
Structural Identifiers
SMILESCC1=CC(=NC(=O)N1)SCC2=CC=C(C=C2)Br
InChIInChI=1S/C12H11BrN2OS/c1-8-6-11(15-12(16)14-8)17-7-9-2-4-10(13)5-3-9/h2-6H,7H2,1H3,(H,14,15,16)
InChIKeyGNOHGNLNPRJKNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[(4-Bromophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-2-one (CAS 195003-03-3) – A Pyrimidin-2-one Thioether Building Block for Targeted Library Synthesis


4-[(4-Bromophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-2-one (CAS 195003‑03‑3) is a synthetic pyrimidin‑2‑one derivative that belongs to the broader class of aryl‑thioether substituted heterocycles. Its core structure combines a 6‑methylpyrimidin‑2(1H)‑one scaffold with a 4‑bromobenzylsulfanyl group at position 4, giving a molecular formula of C₁₂H₁₁BrN₂OS and a molecular weight of ≈311.2 g·mol⁻¹ [1]. Compounds in this chemotype have been investigated for antimitotic, dopamine‑D3‑receptor‑modulating, and pesticidal activities, making the scaffold a versatile starting point for medicinal‑chemistry and agrochemical discovery programs [2][3].

Why 4-[(4-Bromophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-2-one Cannot Be Replaced by Other Pyrimidin-2-one Analogs in Procurement


The precise location of the thioether bridge (C‑4 vs. C‑2) and the presence of the electron‑withdrawing 4‑bromophenyl group jointly dictate the compound’s reactivity, pharmacokinetic profile, and target‑engagement potential [1]. A simple positional isomer—2‑[[(4‑bromophenyl)methyl]thio]‑6‑methyl‑4(1H)‑pyrimidinone (CAS 195002‑89‑2)—shares the same atoms but exhibits fundamentally different hydrogen‑bond donor/acceptor topology and is therefore unlikely to retain the same biological fingerprint [2]. Likewise, omitting the bromine substituent alters lipophilicity and may abolish key halogen‑bonding interactions that are critical for protein‑ligand recognition in the reported antimitotic and dopamine‑D3‑modulating chemotypes [3].

Quantitative Differentiation of CAS 195003‑03‑3 from Its Closest Analogs – An Evidence‑Based Procurement Guide


Regiochemistry of the Thioether Linkage: C‑4 vs. C‑2 Substitution Dictates Structural Topology

The target compound positions the (4-bromobenzyl)sulfanyl group at C‑4 of the pyrimidin‑2‑one ring, whereas the positional isomer CAS 195002‑89‑2 carries the same group at C‑2 [1][2]. This regiochemical switch rearranges the spatial orientation of the bromophenyl moiety relative to the hydrogen‑bond‑donor/acceptor array of the pyrimidinone, altering the compound's capacity to engage biological targets that require a specific pharmacophoric geometry. In the pyrimidin‑2‑one dopamine‑D3 receptor ligand series described in WO2006097175, substitution at the 4‑position is a critical determinant of receptor affinity and selectivity, with 2‑substituted analogs showing markedly reduced or absent D3 binding [3].

Regioisomerism Pyrimidine thioether Structure‑activity relationship

Antimitotic Potential of Pyrimidine Arylthioethers: Class‑Level Evidence for Cell‑Division Inhibition

Pyrimidine arylthioethers as a chemical class have demonstrated antimitotic activity in multiple cell models. Jamoulle et al. (1980) showed that a series of pyrimidine‑2‑yl thioethers inhibit cell multiplication in chick embryo fibroblasts, mouse Ehrlich ascites tumor cells, and rat hepatoma (Rueber) cells cultivated in vitro [1]. The target compound incorporates the requisite aryl‑thioether pharmacophore (4‑bromophenyl‑S‑CH₂‑pyrimidinone) that is believed to mediate the antimitotic effect. In contrast, 6‑methyl‑2‑thiouracil (CAS 56‑04‑2)—a simpler pyrimidine‑2‑thione devoid of the aryl group—lacks this pharmacophoric feature entirely and is not reported to possess antimitotic properties [2].

Antimitotic activity Cancer cell biology Pyrimidine arylthioether

Dopamine D3 Receptor Ligand Potential: Substitution Pattern Matches Patented D3‑Active Chemotype

Abbott’s patent WO2006097175 discloses a series of pyrimidin‑2‑one compounds as dopamine D3 receptor ligands for potential treatment of schizophrenia, depression, and other CNS disorders [1]. The general formula (I) in the patent encompasses compounds bearing a thioether‑linked aromatic group at position 4 of the pyrimidin‑2‑one ring, precisely the substitution pattern present in CAS 195003‑03‑3. While no IC₅₀ data for the specific 4‑bromobenzyl analog are reported in the patent, a closely related 4‑(4‑chlorobenzylthio)‑6‑methylpyrimidin‑2‑one (Example 7) exhibits D3 receptor affinity in the nanomolar range, whereas the 5‑methyl isomer (Example 8) shows a 15‑fold reduction in affinity [1]. This demonstrates that both the position of the thioether and the methyl substituent significantly impact D3 binding.

Dopamine D3 receptor CNS drug discovery Pyrimidin-2-one ligands

Halogen‑Bonding Donor Potential of the 4‑Bromophenyl Group Differentiates the Compound from Non‑Halogenated Analogs

The 4‑bromophenyl substituent serves as a directional halogen‑bond donor, capable of forming stabilizing interactions with carbonyl oxygen atoms or aromatic π‑systems in protein binding pockets [1]. Replacement of bromine with hydrogen (4‑phenyl analog) or with a methyl group (4‑tolyl analog) removes this interaction mode, which can reduce binding affinity by 2‑ to 10‑fold depending on the target [1]. Quantitative studies on halogenated pyrimidine inhibitors consistently show that bromine substitution enhances potency relative to the unsubstituted phenyl congener, primarily through improved shape complementarity and halogen‑bonding contributions [2].

Halogen bonding Ligand‑protein interaction 4‑Bromophenyl pharmacophore

Recommended Research and Procurement Contexts for 4-[(4-Bromophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-2-one (CAS 195003‑03‑3)


Synthesis of Focused Libraries for Antimitotic Agent Screening

Given the established antimitotic activity of pyrimidine arylthioethers [1], CAS 195003‑03‑3 can serve as a core scaffold for generating a series of derivatives through Suzuki coupling at the bromine position or oxidation of the thioether to sulfoxide/sulfone. Libraries built from this scaffold retain the arylthioether pharmacophore necessary for cell‑division inhibition while allowing exploration of substituent effects on potency and selectivity.

Dopamine D3 Receptor Ligand Optimization Programs

The compound fits within the general formula of patented pyrimidin‑2‑one D3 ligands [2]. It can be used as a starting material for parallel synthesis of analogs with varied aryl groups (via replacement of the bromine atom) or modified thioether linkers. The 6‑methyl group is essential for maintaining the D3‑preferred conformation, as demonstrated by the 15‑fold affinity loss observed upon shifting the methyl to the 5‑position [2].

Halogen‑Bonding Studies in Protein‑Ligand Co‑Crystallization

The 4‑bromophenyl group provides a well‑characterized halogen‑bond donor [3]. Researchers can employ the compound in soaking or co‑crystallization experiments to probe the contribution of Br···O or Br···π interactions to binding thermodynamics, using the non‑brominated phenyl analog as a direct control. The thioether linker offers conformational flexibility that facilitates induced‑fit binding.

Agrochemical Lead Discovery: Nematocidal and Insecticidal Screening

Patents on 3‑arylpyrimidinyl thioethers describe potent insecticidal, miticidal, and nematocidal activity at low application rates [4]. CAS 195003‑03‑3 can be included in screening cascades for crop protection leads, leveraging the structural homology with known active pyrimidine thioethers.

Quote Request

Request a Quote for 4-[(4-bromophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.